molecular formula C7H13NO B13305255 4-Cyclopropylpyrrolidin-3-OL

4-Cyclopropylpyrrolidin-3-OL

Cat. No.: B13305255
M. Wt: 127.18 g/mol
InChI Key: MFOFHJLTRSFCTO-UHFFFAOYSA-N
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Description

4-Cyclopropylpyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a cyclopropyl group and a hydroxyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylpyrrolidin-3-OL typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopropyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction between a primary amine and a diol catalyzed by a Cp*Ir complex can yield pyrrolidine derivatives . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to increase synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylpyrrolidin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopropyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropylpyrrolidinone derivatives, while reduction can produce cyclopropylpyrrolidine.

Scientific Research Applications

4-Cyclopropylpyrrolidin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyrrolidin-3-OL involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the cyclopropyl group contribute to its binding affinity and selectivity towards certain proteins. Molecular docking studies have shown that pyrrolidine derivatives can interact with enzymes like Akt, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the cyclopropyl and hydroxyl groups.

    Prolinol: A pyrrolidine derivative with a hydroxyl group but lacking the cyclopropyl group.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

4-Cyclopropylpyrrolidin-3-OL stands out due to the presence of both the cyclopropyl and hydroxyl groups, which enhance its biological activity and make it a versatile compound for various applications. The combination of these functional groups allows for unique interactions with molecular targets, setting it apart from other pyrrolidine derivatives .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-cyclopropylpyrrolidin-3-ol

InChI

InChI=1S/C7H13NO/c9-7-4-8-3-6(7)5-1-2-5/h5-9H,1-4H2

InChI Key

MFOFHJLTRSFCTO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CNCC2O

Origin of Product

United States

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